2-(2-Methoxyphenyl)-5-methylpiperidine
Overview
Description
“2-(2-Methoxyphenyl)-5-methylpiperidine” is a chemical compound. Its structure suggests that it is a piperidine derivative with a methoxyphenyl group at the 2-position and a methyl group at the 5-position .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyphenyl)-5-methylpiperidine” were not found, related compounds are often synthesized through reactions involving amines and isocyanates .Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyphenyl)-5-methylpiperidine” would be expected to include a piperidine ring, a methoxyphenyl group, and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Methoxyphenyl)-5-methylpiperidine” were not found, related compounds have been studied for their antioxidant properties .Scientific Research Applications
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2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
- Application Summary : This compound is a heterocyclic compound containing an oxazoline ring. It has been synthesized and characterized for scientific purposes.
- Methods of Application : The compound can be synthesized through various reactions, including cyclization of acylated amino alcohols.
- Results or Outcomes : The specific outcomes of the research involving this compound are not readily available in the scientific literature.
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- Application Summary : This compound is used as a chemoselective multitasking reagent for an amine protection/deprotection sequence .
- Methods of Application : The compound is used for protection/deprotection of amino groups through carbamate bond mediated cappings .
- Results or Outcomes : The stability of the urea linkage under acidic, alkaline and aqueous conditions is an additional advantage for such a protecting group .
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- Application Summary : Tertiary phosphines, containing only P–C bonds, are synthesized and used in various reactions .
- Methods of Application : The synthesis of tertiary phosphines often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .
- Results or Outcomes : This synthetic approach has been widely used for the synthesis of phosphines with heterocyclic structures .
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- Application Summary : Methoxyphenylacetic acid is a reagent used in various chemical reactions .
- Methods of Application : The specific methods of application are not readily available in the scientific literature .
- Results or Outcomes : The specific outcomes of the research involving this compound are not readily available in the scientific literature .
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2-(2-Hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine derivatives
- Application Summary : These compounds are used as pH-triggered pivots in molecular switches .
- Methods of Application : The pH-induced switching process of these compounds was investigated with the help of UV spectroscopy .
- Results or Outcomes : According to the calculated energy profiles, the rotation movements during the switching of the corresponding 3-methyl derivatives proceed unidirectionally at the molecular level .
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2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-OMe-DMBI-I)
- Application Summary : This compound is known as an efficient n-type dopant in organic electronics .
- Methods of Application : The compound anchors to gold surfaces in a highly stable fashion and subsequently rotates in a specific manner .
- Results or Outcomes : The specific outcomes of the research involving this compound are not readily available in the scientific literature .
properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-12(14-9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBBWBJBJRJFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-5-methylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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